Prop-2-en-1-yl 9-azidonona-2,4,6-trienoate
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Overview
Description
Prop-2-en-1-yl 9-azidonona-2,4,6-trienoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a prop-2-en-1-yl group attached to a 9-azidonona-2,4,6-trienoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 9-azidonona-2,4,6-trienoate typically involves the reaction of prop-2-en-1-yl alcohol with 9-azidonona-2,4,6-trienoic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 9-azidonona-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the azido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), various nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted azides
Scientific Research Applications
Prop-2-en-1-yl 9-azidonona-2,4,6-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 9-azidonona-2,4,6-trienoate involves its interaction with specific molecular targets, leading to various biochemical effects. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies, where the compound is used to tag biomolecules for detection and analysis.
Comparison with Similar Compounds
Prop-2-en-1-yl 9-azidonona-2,4,6-trienoate can be compared with other azido-containing compounds, such as:
Azidomethyl benzene: Similar in its azido functionality but differs in its aromatic structure.
Azidoacetic acid: Contains an azido group attached to a simpler acetic acid moiety.
Azidopropane: Features an azido group on a propane backbone.
Properties
CAS No. |
919771-02-1 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
prop-2-enyl 9-azidonona-2,4,6-trienoate |
InChI |
InChI=1S/C12H15N3O2/c1-2-11-17-12(16)9-7-5-3-4-6-8-10-14-15-13/h2-7,9H,1,8,10-11H2 |
InChI Key |
AILDCNYWTQXUJE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C=CC=CC=CCCN=[N+]=[N-] |
Origin of Product |
United States |
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